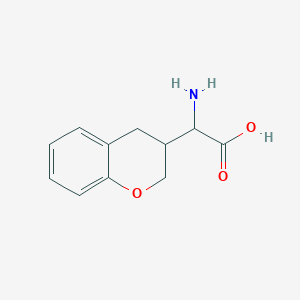![molecular formula C7H9BrO2 B13003438 Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate is a compound belonging to the class of bicyclo[1.1.0]butanes, which are known for their unique strained ring systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.0]butanes, including Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate, often involves the use of cyclopropenes as starting materials. A common method includes the diastereoselective carbometalation of cyclopropenes followed by cyclization to form the bicyclobutane ring system .
Industrial Production Methods: Industrial production methods for such compounds are typically based on the same principles as laboratory synthesis but are scaled up to meet production demands. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate undergoes various types of reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Strain-Release Reactions: Due to the high strain energy in the bicyclobutane ring, the compound can participate in strain-release reactions, leading to the formation of more stable ring systems.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions often use agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclobutanes, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively .
Aplicaciones Científicas De Investigación
Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate is primarily based on its ability to undergo strain-release reactions. The high strain energy in the bicyclobutane ring makes it highly reactive, allowing it to participate in various chemical transformations. These reactions often involve the cleavage of the strained ring, leading to the formation of more stable products .
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: The parent compound of the class, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Uniqueness: Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate stands out due to the presence of the bromomethyl and carboxylate groups, which enhance its reactivity and make it a versatile intermediate for further functionalization. Its unique structure allows for a wide range of chemical transformations, making it valuable in both academic and industrial research .
Propiedades
Fórmula molecular |
C7H9BrO2 |
|---|---|
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
methyl 3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C7H9BrO2/c1-10-5(9)7-2-6(7,3-7)4-8/h2-4H2,1H3 |
Clave InChI |
DONFDJSJHWVGMK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC1(C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)
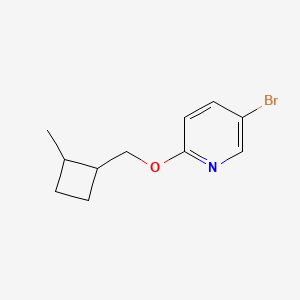
![t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate](/img/structure/B13003366.png)

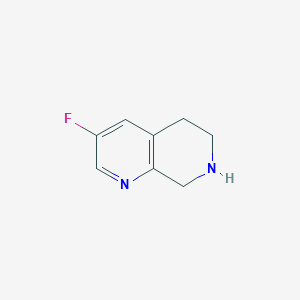

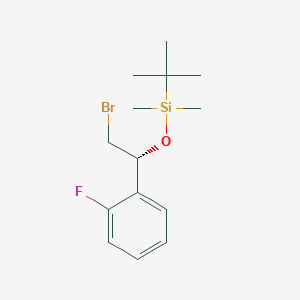

![3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B13003403.png)
![2-Methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13003418.png)
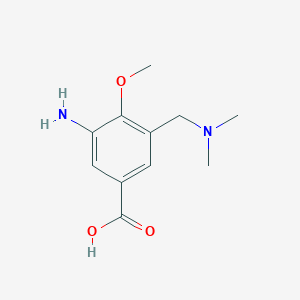
![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)

